molecular formula C15H15N5O3 B2964552 2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2097891-10-4

2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No. B2964552
CAS RN: 2097891-10-4
M. Wt: 313.317
InChI Key: FRFHMRVBESVCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anti-tubercular activity. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

This compound appears as white crystals . Its melting point is between 161–163 °C . The compound’s spectroscopic data, including its FTIR and NMR spectra, provide further information about its physical and chemical properties .

Scientific Research Applications

Electrolyte Component for Energy Storage Devices

This compound can be used in the development of single-ion conducting polymer electrolytes (SIPE) for energy storage devices. The presence of hydrogen bonds within the SIPE structure, which can be achieved through reversible addition-fragmentation chain transfer (RAFT) copolymerization, contributes to mechanical strength and electrochemical stability . This makes it suitable for use in lithium metal batteries (LMB), where it can help suppress the growth of lithium dendrites, a common issue that affects battery life and safety .

Anticancer Drug Development

The fused pyrazolothiazoles and pyrazolothiazines, which can be synthesized using this compound, are of particular interest in medicinal chemistry for their antitumor properties . These structures are found in several anticancer drugs and are being explored for their potential to inhibit topoisomerase II alpha, a key enzyme involved in DNA replication and cell division .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its structure allows for the creation of complex molecules with potential biological activity, including the development of new synthetic methodologies .

Pharmacological Research

Due to its structural similarity with known pharmacophores, this compound can be used in pharmacological research to develop new drugs with improved specificity and lower toxicity. It can be incorporated into the molecular structure of drugs to enhance their efficacy and reduce side effects .

Material Science

In material science, this compound can contribute to the creation of high-performance materials with desirable thermal and mechanical properties. Its inclusion in polymers can lead to the development of materials that withstand extreme conditions, which is beneficial for aerospace and automotive industries .

Chemical Engineering

The compound’s chemical properties make it a valuable asset in chemical engineering, where it can be used to improve processes such as catalysis, separation, and chemical synthesis. Its ability to form stable bonds and structures can lead to more efficient and sustainable chemical processes .

Future Directions

The future directions for research on this compound could involve further development of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, the synthesis of more derivatives and their evaluation for anti-tubercular activity could be a promising direction for future research .

properties

IUPAC Name

2-methyl-6-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-18-13(21)5-4-12(17-18)15(23)19-7-8-20(14(22)10-19)11-3-2-6-16-9-11/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFHMRVBESVCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.